![molecular formula C12H15BrClNO2 B1451277 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine CAS No. 2024948-88-5](/img/structure/B1451277.png)
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Overview
Description
- 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a chemical compound with the following properties:
- Molecular Formula : C<sub>12</sub>H<sub>15</sub>BrClNO<sub>2</sub>
- Molecular Weight : 320.61 g/mol
- CAS Number : 2024948-88-5
- Appearance : It is likely a white or off-white solid.
- Structure : The molecular structure consists of a morpholine ring attached to an ethyl group, which in turn is connected to a 4-bromo-3-chlorophenoxy moiety.
Synthesis Analysis
- Unfortunately, specific details regarding the synthesis of this compound are not readily available. Further research would be needed to uncover the synthetic pathways.
Molecular Structure Analysis
- The molecular structure of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine comprises a morpholine ring linked to an ethyl group, which is further connected to a 4-bromo-3-chlorophenoxy substituent.
Chemical Reactions Analysis
- Without specific literature on this compound, it’s challenging to provide detailed information about its chemical reactions. However, typical reactions for morpholine derivatives include nucleophilic substitutions, acylations, and cyclizations.
Physical And Chemical Properties Analysis
- Solubility : It may be soluble in organic solvents.
- Melting Point : The melting point would need to be experimentally determined.
- Boiling Point : Similarly, the boiling point would require experimental measurement.
- Stability : Assessing its stability under various conditions would be essential.
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated the synthesis and characterization of compounds structurally related to 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, highlighting their potential as intermediates in the development of pharmaceutical agents and materials. For instance, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in antiobesity agents, showcases the utility of morpholine derivatives in synthesizing biologically active compounds (Hao Zhi-hui, 2007). Similarly, research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) indicates the role of such compounds in developing new materials with potential application in catalysis and material science (A. Singh et al., 2000).
Biological Activity and Applications
Morpholine derivatives have been studied for their biological activities, including antibacterial and antifungal properties. The synthesis and antibacterial study of 4-(2-Aminoethyl) morpholine derivatives, for example, reveal a broad spectrum of biological activities, suggesting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016). Another study on the synthesis, characterization, and biological activity of a morpholine derivative emphasized its remarkable anti-tuberculosis activity, further underscoring the pharmaceutical relevance of such compounds (Mamatha S.V et al., 2019).
Safety And Hazards
- Safety data for this compound is scarce. Researchers should handle it with caution, following standard laboratory safety protocols.
Future Directions
- Further research is necessary to explore its potential applications, biological activity, and pharmacological properties.
properties
IUPAC Name |
4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHZHPVYLTOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



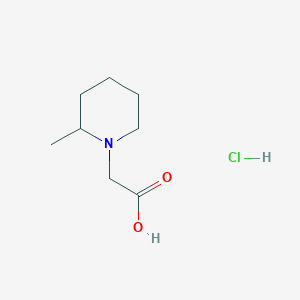
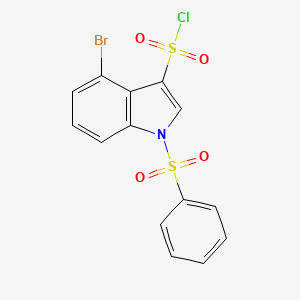
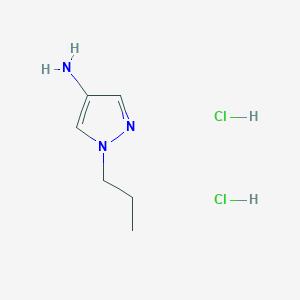
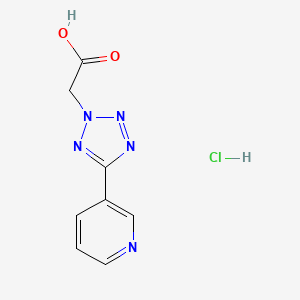
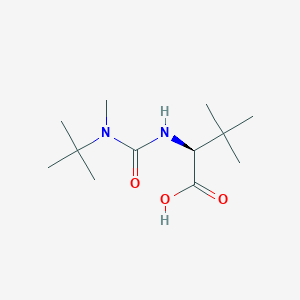
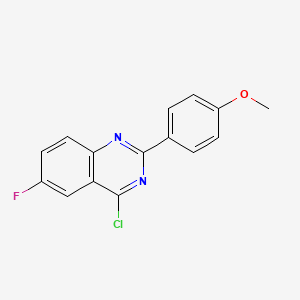
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
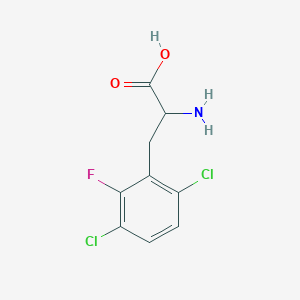
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)
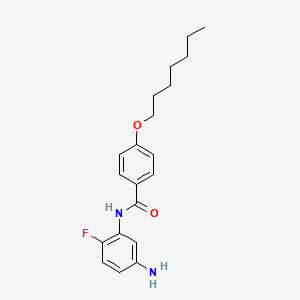
![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)
